![molecular formula C11H13BrN2 B13061684 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a tert-butyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method is the bromination of 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolo[2,3-b]pyridine derivatives.
作用機序
The mechanism of action of 5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary but often include kinases and other signaling proteins .
類似化合物との比較
Similar Compounds
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar in structure but with an iodine atom instead of a tert-butyl group.
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine: Another related compound with different substitution patterns.
Uniqueness
5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and interactions with biological targets. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and drug development.
特性
分子式 |
C11H13BrN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
5-bromo-3-tert-butyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)9-6-14-10-8(9)4-7(12)5-13-10/h4-6H,1-3H3,(H,13,14) |
InChIキー |
OXKCCLFVHBPGBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


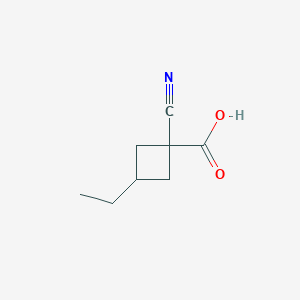
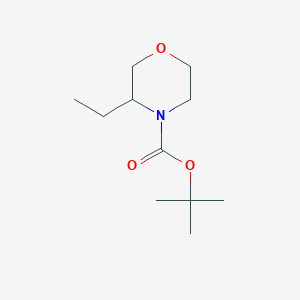
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
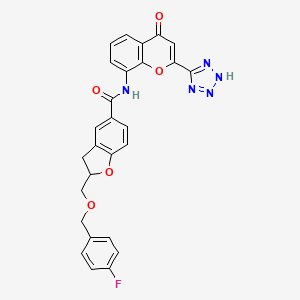
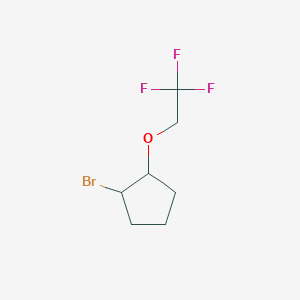
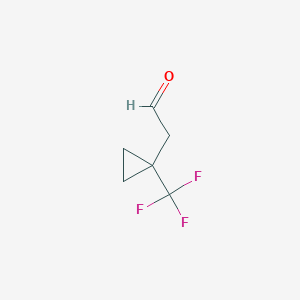

![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)

![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
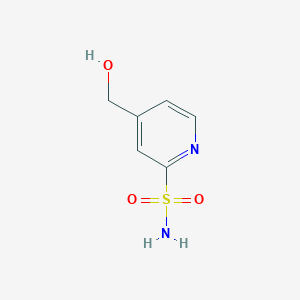
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
